

# CP-640186 Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: CP-640186 hydrochloride

Cat. No.: B1669549

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **CP-640186 hydrochloride**, a potent, cell-permeable, and orally active inhibitor of Acetyl-CoA Carboxylase (ACC). This document consolidates key data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in the fields of metabolic disease, oncology, and beyond.

## Core Compound Properties

**CP-640186 hydrochloride** is a small molecule inhibitor targeting both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2. Its chemical and physical properties are summarized below.

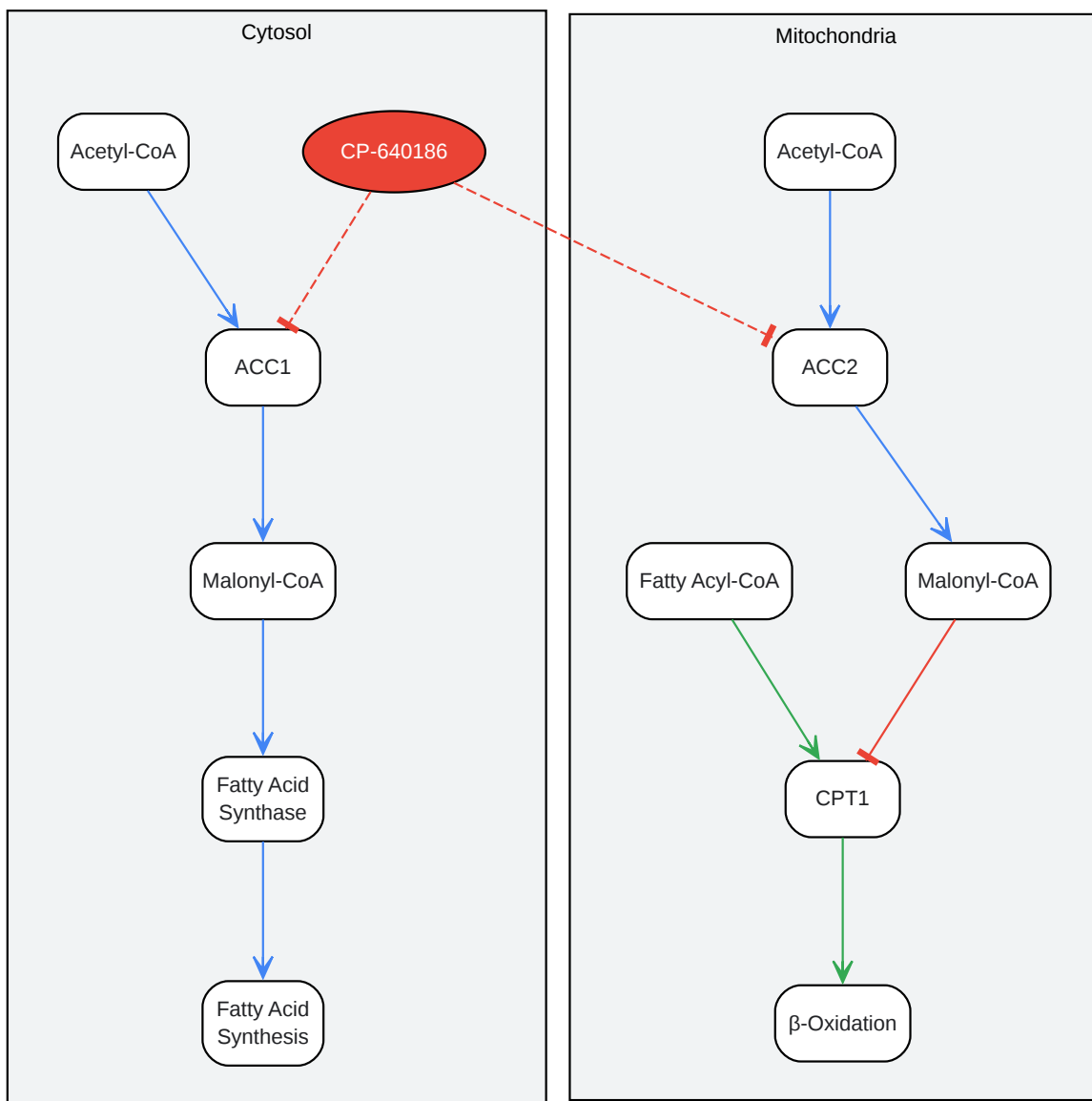
Property	Value
Molecular Weight	522.08 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Chemical Formula	$C_{30}H_{35}N_3O_3 \cdot HCl$ <a href="#">[2]</a>
Appearance	White to off-white solid powder <a href="#">[3]</a>
Synonyms	(3R)-Anthracen-9-yl-[3-(morpholine-4-carbonyl)-[1,4']bipiperidinyl-1'-yl]-methanone hydrochloride <a href="#">[2]</a>

## Mechanism of Action and Signaling Pathway

CP-640186 is an isozyme-nonselective inhibitor of ACC1 and ACC2. ACC is the rate-limiting enzyme in the de novo synthesis of fatty acids, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting ACC, CP-640186 effectively blocks the production of malonyl-CoA. This has a dual impact on lipid metabolism:

- **Inhibition of Fatty Acid Synthesis:** Reduced levels of malonyl-CoA, a critical building block, lead to a decrease in the synthesis of new fatty acids.
- **Stimulation of Fatty Acid Oxidation:** Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for  $\beta$ -oxidation. By lowering malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, thereby promoting the oxidation of fatty acids for energy production.

The signaling pathway below illustrates the central role of ACC in lipid metabolism and the mechanism of action for CP-640186.



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Mechanism of CP-640186 action on fatty acid metabolism.

## Quantitative Data

The following tables summarize the in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties of CP-640186.

## In Vitro Efficacy

Parameter	Species/Cell Line	Target	Value
IC <sub>50</sub>	Rat	ACC1	53 nM
IC <sub>50</sub>	Rat	ACC2	61 nM
EC <sub>50</sub>	C2C12 cells	Fatty Acid Oxidation	57 nM
EC <sub>50</sub>	Rat epitrochlearis muscle	Fatty Acid Oxidation	1.3 µM
EC <sub>50</sub>	HepG2 cells	Fatty Acid Synthesis	0.62 µM
EC <sub>50</sub>	HepG2 cells	Triglyceride Synthesis	1.8 µM

## In Vivo Pharmacokinetics

Parameter	Species (Model)	Dose (Route)	Value
Plasma Half-life (t <sub>1/2</sub> )	Rat (Sprague-Dawley)	10 mg/kg (p.o.)	1.5 h
Bioavailability (F)	Rat (Sprague-Dawley)	10 mg/kg (p.o.)	39%
C <sub>max</sub>	Rat (Sprague-Dawley)	10 mg/kg (p.o.)	345 ng/mL
AUC <sub>0-∞</sub>	Rat (Sprague-Dawley)	10 mg/kg (p.o.)	960 ng·h/mL
Plasma Half-life (t <sub>1/2</sub> )	Mouse (ob/ob)	10 mg/kg (p.o.)	1.1 h
Bioavailability (F)	Mouse (ob/ob)	10 mg/kg (p.o.)	50%
C <sub>max</sub>	Mouse (ob/ob)	10 mg/kg (p.o.)	2177 ng/mL
AUC <sub>0-∞</sub>	Mouse (ob/ob)	10 mg/kg (p.o.)	3068 ng·h/mL

## In Vivo Pharmacodynamics

Parameter	Species (Model)	Tissue	Value
ED <sub>50</sub> (Malonyl-CoA Reduction)	Rat	Liver	55 mg/kg
ED <sub>50</sub> (Malonyl-CoA Reduction)	Rat	Soleus Muscle	6 mg/kg
ED <sub>50</sub> (Malonyl-CoA Reduction)	Rat	Quadriceps Muscle	15 mg/kg
ED <sub>50</sub> (Fatty Acid Synthesis Inhibition)	Rat	-	13 mg/kg
ED <sub>50</sub> (Fatty Acid Synthesis Inhibition)	Mouse (CD1)	-	11 mg/kg
ED <sub>50</sub> (Fatty Acid Synthesis Inhibition)	Mouse (ob/ob)	-	4 mg/kg

## Experimental Protocols

This section provides detailed methodologies for key experiments involving CP-640186.

### In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a method to determine the IC<sub>50</sub> of CP-640186 against ACC1 and ACC2. The assay measures the production of ADP, which is proportional to ACC activity.

Materials:

- Recombinant human ACC1 or ACC2
- **CP-640186 hydrochloride**
- Acetyl-CoA
- ATP
- Sodium Bicarbonate (NaHCO<sub>3</sub>)

- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl<sub>2</sub>, 1 mM DTT)
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well white plates

#### Procedure:

- Prepare a serial dilution of **CP-640186 hydrochloride** in DMSO. Further dilute in assay buffer to the desired final concentrations.
- In a 384-well plate, add the diluted CP-640186 or vehicle (DMSO) control.
- Add the ACC enzyme to each well.
- Initiate the reaction by adding a substrate mixture containing acetyl-CoA, ATP, and NaHCO<sub>3</sub>.
- Incubate the plate at 37°C for 60 minutes.
- Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of CP-640186 and determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic curve.

## Cellular Fatty Acid Oxidation Assay in C2C12 Myotubes

This protocol outlines a method to measure the effect of CP-640186 on fatty acid oxidation in differentiated C2C12 cells using a radiolabeled substrate.

#### Materials:

- C2C12 myoblasts
- Differentiation medium (e.g., DMEM with 2% horse serum)
- **CP-640186 hydrochloride**

- [ $^{14}\text{C}$ ]-Palmitic acid complexed to BSA
- Scintillation fluid
- 96-well cell culture plates

#### Procedure:

- Seed C2C12 myoblasts in a 96-well plate and differentiate them into myotubes by incubating in differentiation medium for 4-6 days.
- Pre-incubate the differentiated myotubes with various concentrations of CP-640186 or vehicle control in serum-free medium for 2 hours.
- Add [ $^{14}\text{C}$ ]-palmitic acid-BSA complex to each well and incubate for 2 hours at 37°C.
- At the end of the incubation, collect the cell culture medium.
- Separate the  $^{14}\text{CO}_2$  produced from the un-metabolized [ $^{14}\text{C}$ ]-palmitic acid by acidifying the medium and trapping the released  $^{14}\text{CO}_2$ .
- Quantify the trapped  $^{14}\text{CO}_2$  by liquid scintillation counting.
- Normalize the fatty acid oxidation rate to the total protein content in each well.
- Calculate the  $\text{EC}_{50}$  value for the stimulation of fatty acid oxidation.

## In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol provides a framework for evaluating the in vivo efficacy of CP-640186 in a mouse model of diet-induced obesity.

#### Materials:

- C57BL/6J mice
- High-fat diet (e.g., 60% kcal from fat)
- Standard chow diet

- **CP-640186 hydrochloride**
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)

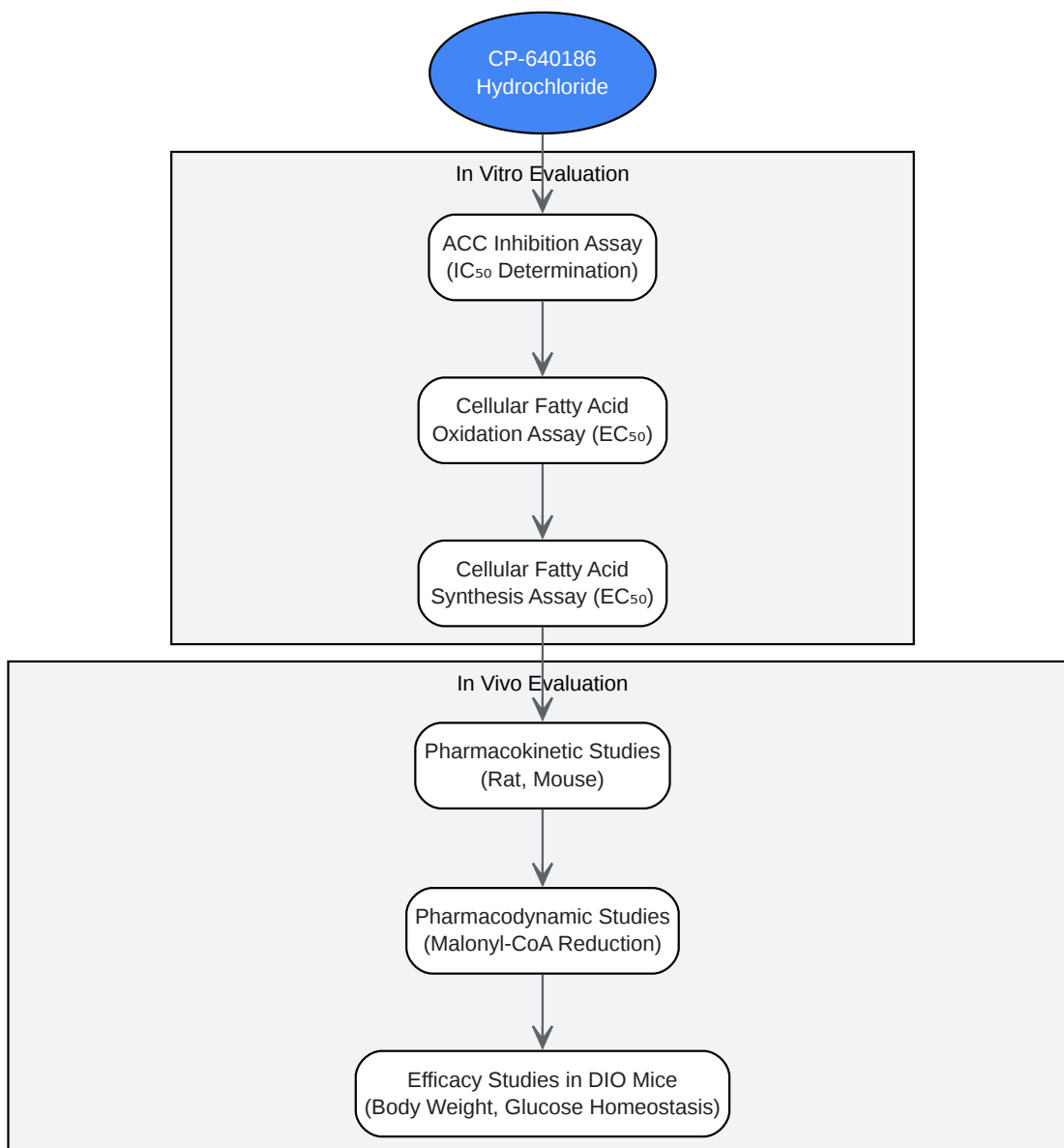
Procedure:

- Induce obesity in C57BL/6J mice by feeding them a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.
- Randomize the obese mice into vehicle and treatment groups.
- Administer CP-640186 (e.g., 10-100 mg/kg) or vehicle by oral gavage once daily for a specified period (e.g., 4 weeks).
- Monitor body weight and food intake regularly throughout the study.
- At the end of the treatment period, perform metabolic assessments such as glucose and insulin tolerance tests.
- Collect terminal blood samples for analysis of plasma lipids, glucose, and insulin.
- Harvest and weigh key metabolic tissues such as liver, epididymal white adipose tissue, and muscle.
- Analyze tissue malonyl-CoA levels and gene expression related to lipid metabolism.

## Workflow and Process Visualization

The following diagrams illustrate the general experimental workflow for evaluating CP-640186.





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General experimental workflow for CP-640186 evaluation.

This technical guide serves as a comprehensive resource for researchers working with **CP-640186 hydrochloride**. The provided data and protocols are intended to facilitate the design

and execution of experiments aimed at further elucidating the therapeutic potential of ACC inhibition.

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